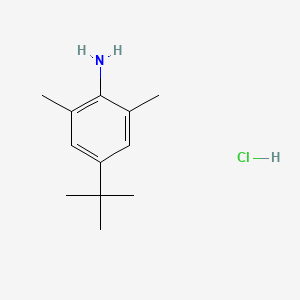

4-tert-Butyl-2,6-dimethylaniline hydrochloride

描述

4-tert-Butyl-2,6-dimethylaniline hydrochloride is an organic compound with the molecular formula C12H19N•HCl. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with tert-butyl and methyl groups. This compound is often used in various chemical reactions and has applications in different fields such as pharmaceuticals, agrochemicals, and materials science.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-2,6-dimethylaniline hydrochloride typically involves the alkylation of 2,6-dimethylaniline with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process.

化学反应分析

Types of Reactions

4-tert-Butyl-2,6-dimethylaniline hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration reactions, respectively.

Major Products Formed

Oxidation: Quinones and nitroso derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated products.

科学研究应用

4-tert-Butyl-2,6-dimethylaniline hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Medicine: It serves as a precursor for the synthesis of pharmaceutical drugs.

Industry: The compound is used in the production of dyes, pigments, and agrochemicals.

作用机制

The mechanism of action of 4-tert-Butyl-2,6-dimethylaniline hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In biological systems, it can modulate signaling pathways by interacting with receptors and altering their activity.

相似化合物的比较

Similar Compounds

- 2,6-Dimethylaniline

- 4-tert-Butylaniline

- 2,4,6-Trimethylaniline

Comparison

4-tert-Butyl-2,6-dimethylaniline hydrochloride is unique due to the presence of both tert-butyl and methyl groups on the benzene ring, which imparts distinct steric and electronic properties. Compared to 2,6-dimethylaniline, the tert-butyl group increases the compound’s hydrophobicity and steric hindrance, affecting its reactivity and interaction with other molecules. Similarly, 4-tert-butylaniline lacks the additional methyl groups, making it less sterically hindered and potentially more reactive in certain reactions.

生物活性

Chemical Structure and Properties

4-tert-Butyl-2,6-dimethylaniline hydrochloride (CAS 859784-19-3) is an organic compound characterized by the presence of a tert-butyl group and two methyl groups attached to an aniline structure. Its molecular formula is C12H19N·HCl, with a molecular weight of 213.75 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. It functions as an enzyme inhibitor by binding to active or allosteric sites, thus preventing substrate access and inhibiting catalytic activity. This interaction can modulate various signaling pathways within biological systems.

Enzyme Inhibition Studies

Research indicates that this compound has been employed in studies focusing on enzyme inhibition. For instance, it has been shown to inhibit specific enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In animal studies, it has been associated with marginally toxic effects on the hepatic and renal systems, with LD50 values reported at approximately 1.2-1.3 g/kg in rats . Chronic exposure studies have indicated potential carcinogenic effects, particularly in the nasal cavity of rodents, highlighting the need for careful handling and usage in research settings .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-tert-Butyl-2,6-dimethylaniline | Contains tert-butyl and two methyl groups | Enzyme inhibitor; potential carcinogen |

| 2,6-Dimethylaniline | Lacks tert-butyl group | Similar enzyme inhibition properties |

| 4-tert-Butylaniline | Contains tert-butyl but fewer methyl groups | Less sterically hindered; more reactive |

This table illustrates how the presence of functional groups influences the biological activity and reactivity of these compounds.

Case Study 1: Enzyme Inhibition

In a study exploring the inhibition of cytochrome P450 enzymes, this compound demonstrated significant inhibitory effects on enzyme activity, which could have implications for drug metabolism. The compound's hydrophobic nature due to the tert-butyl group enhances its interaction with lipid membranes, facilitating enzyme binding.

Case Study 2: Toxicity Assessment

A chronic toxicity study involving Charles River CD rats revealed that prolonged exposure to this compound resulted in significant neoplastic lesions in the nasal cavity. The study noted a dose-dependent relationship between exposure levels and tumor incidence . This finding underscores the compound's potential risks when used in high concentrations or over extended periods.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity while reducing toxicity. For example, modifications aimed at altering steric hindrance or electronic properties have shown promise in developing more effective enzyme inhibitors with lower side effects .

Summary of Key Findings

- Enzyme Inhibition : Effective against specific metabolic enzymes.

- Toxicity : Associated with liver and kidney toxicity; potential carcinogenic effects observed.

- Derivative Synthesis : Ongoing research aims to create safer analogs for therapeutic use.

常见问题

Basic Research Questions

Q. What experimental design principles should be prioritized when synthesizing 4-tert-Butyl-2,6-dimethylaniline hydrochloride?

- Methodological Answer : Begin with a factorial design approach to identify critical variables (e.g., reaction temperature, molar ratios, catalyst loading). Utilize statistical methods like response surface methodology (RSM) to minimize the number of trials while maximizing data quality . Incorporate computational tools such as quantum chemical calculations to predict reaction pathways and intermediates, as demonstrated in reaction design frameworks like ICReDD . Validate predictions with small-scale experiments before scaling.

Q. How can researchers ensure purity and structural characterization of the compound post-synthesis?

- Methodological Answer : Combine chromatographic techniques (e.g., HPLC or GC-MS) with spectroscopic methods (NMR, IR) for cross-validation. For purification, consider membrane separation technologies or recrystallization using solvents optimized via Hansen solubility parameters . Use mass spectrometry for molecular weight confirmation and elemental analysis for stoichiometric validation.

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?

- Methodological Answer : Employ reverse-phase HPLC with UV detection for high sensitivity. For trace analysis, couple LC with tandem mass spectrometry (LC-MS/MS) to mitigate matrix interference. Calibrate using internal standards (e.g., deuterated analogs) to improve accuracy .

Advanced Research Questions

Q. How can contradictory data on reaction yields or byproduct formation be systematically resolved?

- Methodological Answer : Conduct a root-cause analysis using Design of Experiments (DoE) to isolate variables (e.g., impurity sources in reagents, moisture sensitivity). Cross-reference computational reaction simulations (e.g., density functional theory (DFT) for transition states) with experimental kinetic studies to identify discrepancies . Implement in-situ monitoring (e.g., FTIR or Raman spectroscopy) to track reaction progress in real time.

Q. What computational strategies are effective for optimizing reaction conditions and reducing experimental iterations?

- Methodological Answer : Integrate machine learning (ML) models trained on historical reaction data to predict optimal conditions. Use molecular dynamics (MD) simulations to study solvent effects and diffusion limitations. Pair these with high-throughput robotic screening to validate predictions efficiently .

Q. How can researchers elucidate the compound’s interaction mechanisms in biological or catalytic systems?

- Methodological Answer : Apply surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For catalytic studies, use in-situ X-ray absorption spectroscopy (XAS) to monitor coordination changes. Combine these with molecular docking simulations to propose mechanistic hypotheses .

Q. What advanced methodologies address stability challenges (e.g., hydrolysis, oxidation) during storage or application?

- Methodological Answer : Perform accelerated stability studies under varied pH, temperature, and light conditions. Analyze degradation pathways using LC-MS to identify degradation products. Stabilize the compound via formulation with antioxidants (e.g., BHT) or encapsulation in cyclodextrins .

Q. Methodological Frameworks for Data Integrity and Reproducibility

Q. How can researchers ensure reproducibility in synthetic protocols?

- Methodological Answer : Document all variables rigorously (e.g., solvent lot numbers, humidity levels). Use open-source platforms like ELN (Electronic Lab Notebooks) for data sharing and version control. Validate protocols across independent labs using standardized reagents and equipment .

Q. What statistical tools are critical for analyzing multivariate data in process optimization?

- Methodological Answer : Principal Component Analysis (PCA) reduces dimensionality in datasets, while Partial Least Squares (PLS) regression correlates input variables with outputs. Use ANOVA to assess significance of factors in DoE studies .

Q. Ethical and Safety Considerations

Q. What safety protocols are essential for handling hazardous intermediates during synthesis?

属性

IUPAC Name |

4-tert-butyl-2,6-dimethylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N.ClH/c1-8-6-10(12(3,4)5)7-9(2)11(8)13;/h6-7H,13H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYEBYUUVLQRIFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)C(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90580063 | |

| Record name | 4-tert-Butyl-2,6-dimethylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90580063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859784-19-3 | |

| Record name | 4-tert-Butyl-2,6-dimethylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90580063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。